Cas no 947688-87-1 (2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile)

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile structure
947688-87-1 structure
Produktname:2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
CAS-Nr.:947688-87-1
MF:C8H7BrN2O
MW:227.057980775833
CID:2139761

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
    • 5-Bromo-3-methoxy-2-pyridineacetonitrile (ACI)
    • (5-Bromo-3-methoxypyridin-2-yl)acetonitrile
    • Inchi: 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3
    • InChI-Schlüssel: FSQMBWKKDJTMKQ-UHFFFAOYSA-N
    • Lächelt: N#CCC1C(OC)=CC(Br)=CN=1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406621-1g
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 97%
1g
¥4950.00 2024-04-24
1PlusChem
1P00IIZP-100mg
2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE
947688-87-1 95%
100mg
$252.00 2024-04-19
Crysdot LLC
CD11005880-1g
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 97%
1g
$550 2024-07-19
Chemenu
CM530636-1g
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 97%
1g
$544 2022-03-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01256-10g
2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 95%
10g
$1800 2023-09-07
1PlusChem
1P00IIZP-250mg
2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE
947688-87-1 95%
250mg
$489.00 2024-04-19
1PlusChem
1P00IIZP-1g
2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE
947688-87-1 95%
1g
$946.00 2024-04-19
abcr
AB334440-250mg
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile; .
947688-87-1
250mg
€857.10 2025-03-19

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt
Referenz
Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases
Ple, Patrick A.; Jung, Frederic; Ashton, Sue; Hennequin, Laurent; Laine, Romuald; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(9), 3050-3055

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 h, rt
Referenz
N-Heteroaryl carbamates as lysophosphatidic acid receptor antagonists and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C → rt
1.2 Reagents: Diethyl ether Solvents: Water
Referenz
Preparation of naphthyridine derivatives as anti-cancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C; 18 °C; 18 °C → rt
1.2 Reagents: Water Solvents: Diethyl ether ;  rt
Referenz
Quinazoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referenz
An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate
Morgentin, Remy; Jung, Frederic; Lamorlette, Maryannick; Maudet, Mickael; Menard, Morgan; et al, Tetrahedron, 2009, 65(4), 757-764

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C; 18 °C → rt
1.2 Reagents: Diethyl ether ,  Water ;  rt
Referenz
Preparation of naphthyridine derivatives for treatment of cell proliferative disorder
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C; 18 °C → rt
1.2 Solvents: Diethyl ether ,  Water ;  rt
Referenz
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Raw materials

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:947688-87-1)2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
A1234210
Reinheit:99%
Menge:1g
Preis ($):474